Formosanan
Description
Formosanan, a member of the formazan family, is an organic compound characterized by the general structure R-N=N-C(R')=NNHR" (Chart 1). Formazans, including this compound, are distinguished by their conjugated azo (-N=N-) and hydrazone (-NH-N-) linkages, which confer unique photochromic, thermochromic, and redox properties . These compounds are synthesized via the reaction of aryl diazonium salts with active methylene compounds, followed by tautomerization to stabilize the formazan structure .
This compound exhibits notable stability due to intramolecular hydrogen bonding and resonance effects, which reduce its susceptibility to oxidation compared to simpler formazans . Its applications span analytical chemistry (e.g., colorimetric detection of metal ions), pharmaceuticals (antimicrobial, anticancer activities), and materials science (dyes, sensors) . Spectroscopic studies, including IR and NMR, confirm its tautomeric equilibrium between enol and keto forms, a feature critical to its reactivity .
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3S,4'aS,5'aS,10'aR)-spiro[1,2-dihydroindole-3,6'-1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine] |
InChI |
InChI=1S/C18H22N2O/c1-2-4-16-15(3-1)18(12-19-16)6-7-20-10-14-11-21-8-5-13(14)9-17(18)20/h1-5,8,13-14,17,19H,6-7,9-12H2/t13-,14+,17-,18+/m0/s1 |
InChI Key |
SSEMHSZOXZYLBH-IHETXDGRSA-N |
Isomeric SMILES |
C1CN2C[C@@H]3COC=C[C@H]3C[C@H]2[C@@]14CNC5=CC=CC=C45 |
Canonical SMILES |
C1CN2CC3COC=CC3CC2C14CNC5=CC=CC=C45 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Substituted-1,5-Diphenylformazans
These compounds share Formosanan’s core structure but feature substituents at the 3-position of the central carbon chain (Table 1). For example:
- 3-Nitro-1,5-diphenylformazan : The nitro group enhances electron-withdrawing effects, increasing acidity (pKa ≈ 6.2 vs. This compound’s pKa ≈ 7.8) and shifting UV-Vis absorption to 520 nm (vs. 490 nm for this compound) .
- 3-Methoxy-1,5-diphenylformazan: The methoxy group donates electrons, improving solubility in polar solvents (e.g., 25 mg/mL in ethanol vs. 12 mg/mL for this compound) but reducing thermal stability (decomposition at 180°C vs. 210°C for this compound) .
Table 1: Structural and Physical Properties of this compound and Analogues
| Compound | Molecular Weight | Solubility (Ethanol) | λmax (nm) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | 312.34 | 12 mg/mL | 490 | 210 |
| 3-Nitro-1,5-diphenyl | 357.29 | 8 mg/mL | 520 | 195 |
| 3-Methoxy-1,5-diphenyl | 342.37 | 25 mg/mL | 475 | 180 |
Metal Complexes
This compound forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), exhibiting distinct magnetic and catalytic properties. For instance, This compound-Fe³⁺ shows higher catalytic activity in oxidation reactions (TOF = 120 h⁻¹) than 1,5-diphenylformazan-Cu²⁺ (TOF = 85 h⁻¹) due to enhanced electron transfer efficiency .
Functional Analogues
Tetrazolium Salts
Tetrazolium salts (e.g., MTT, XTT) are structurally distinct but functionally similar to this compound in biological assays. Both generate colored formazan products upon reduction. However, this compound’s lower cytotoxicity (IC₅₀ > 200 µM in HeLa cells) compared to MTT (IC₅₀ ≈ 50 µM) makes it preferable for long-term cell viability studies .
Azo Dyes
Azo dyes (e.g., Methyl Red) share this compound’s chromophoric -N=N- group but lack the hydrazone moiety. This difference results in weaker photostability for azo dyes (50% degradation after 24 h UV exposure) compared to this compound (20% degradation under the same conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
